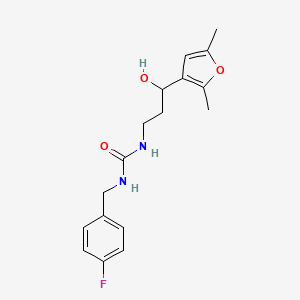
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as DMF-FB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of DMF-FB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant responses. This compound has also been found to inhibit the NF-κB pathway, which is responsible for regulating inflammation and immune responses in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to increase the expression of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines. This compound has also been found to reduce oxidative stress and protect against cellular damage.
実験室実験の利点と制限
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also has low toxicity and can be used at high concentrations without causing harm to cells. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea research. One potential direction is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of this compound as a potential anti-cancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential effects on other signaling pathways in the body.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can be synthesized using a two-step process. The first step involves the reaction of 3-(2,5-dimethylfuran-3-yl)propan-1,3-diol with 4-fluorobenzylisocyanate in the presence of a base. The second step involves the reaction of the intermediate product with urea to form this compound.
科学的研究の応用
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-11-9-15(12(2)23-11)16(21)7-8-19-17(22)20-10-13-3-5-14(18)6-4-13/h3-6,9,16,21H,7-8,10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUIPVEJTREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
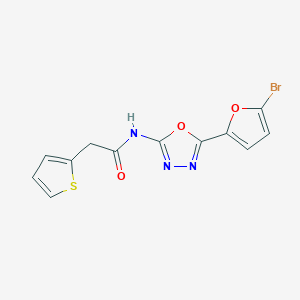
![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)
![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)
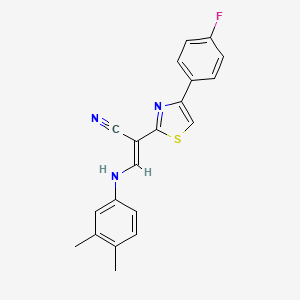
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)
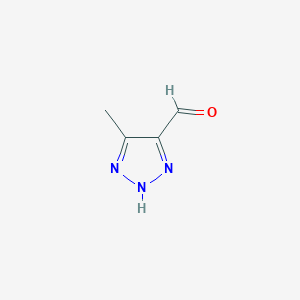
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
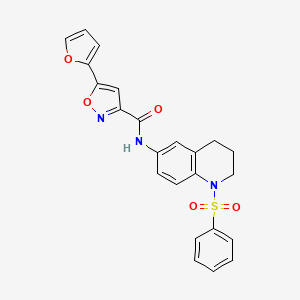
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2911135.png)
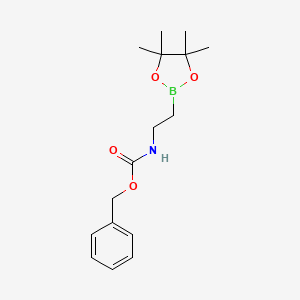
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2911137.png)